molecular formula C18H21NO4 B2721209 Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 609334-80-7

Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No. B2721209
CAS RN: 609334-80-7
M. Wt: 315.369
InChI Key: PHQYPEMOAWCWFR-UHFFFAOYSA-N
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Description

“Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular weight of 315.37 . It is used in the field of cosmetics, particularly as an active ingredient in sunscreen products .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for this compound were not found, studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO4/c1-17(2)11-8-9-18(10-11,15(17)21)16(22)19-13-7-5-4-6-12(13)14(20)23-3/h4-7,11H,8-10H2,1-3H3,(H,19,22) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.37 . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate and its derivatives have been explored in various synthetic routes to produce heterocyclic compounds with potential pharmaceutical applications. For instance, Lovro Selič et al. (1997) demonstrated the utility of related compounds in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important for developing novel therapeutic agents (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, leading to tricyclic products, showcases the complexity and potential of such chemical reactions for drug development (Mara, Singh, Thomas, & Williams, 1982).

Catalytic Applications

The palladium-catalyzed carbonylative transformation of benzyl amines, using derivatives of methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, represents a significant advancement in organic synthesis. This method allows for the efficient production of methyl 2-arylacetates, which are valuable intermediates in pharmaceutical manufacturing (Li, Wang, & Xiao‐Feng Wu, 2018).

Antimicrobial Activity

The exploration of compounds derived from methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate for antimicrobial applications has yielded promising results. Ghorab et al. (2017) synthesized a series of derivatives displaying significant antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).

Structural and Mechanistic Insights

X-ray diffraction studies of related compounds offer insights into the structural characteristics that underpin their reactivity and potential applications. Kucsman et al. (1984) investigated the molecular structures of methyl 2-(methylthio)benzoate and similar compounds, providing valuable information on their conformational and electronic properties (Kucsman, Kapovits, Kövesdi, Kălmăn, & Párkányi, 1984).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, it is known to be used as an active ingredient in sunscreen products . Sunscreen ingredients typically work by absorbing, reflecting, or scattering UV radiation to protect the skin.

Safety and Hazards

The safety and hazards of this compound are regulated by the FDA to ensure that products containing it are safe and effective to use .

Future Directions

The compound is part of ongoing research in the field of cosmetics, particularly in the development of new UV filters with improved photostability and reduced environmental impact . The pursuit of new UV filters is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection .

properties

IUPAC Name

methyl 2-[(3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-17(2)11-8-9-18(10-11,15(17)21)16(22)19-13-7-5-4-6-12(13)14(20)23-3/h4-7,11H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQYPEMOAWCWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

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